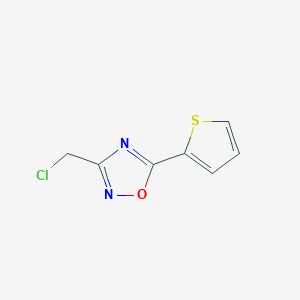

3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Beschreibung

3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of a chloromethyl group, a thiophene ring, and an oxadiazole ring

Eigenschaften

IUPAC Name |

3-(chloromethyl)-5-thiophen-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2OS/c8-4-6-9-7(11-10-6)5-2-1-3-12-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYZVJRSESVBCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=NO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383994 | |

| Record name | 3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306936-06-1 | |

| Record name | 3-(Chloromethyl)-5-(2-thienyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Traditional Synthesis via Amidoxime and Acyl Chlorides

Amidoxime Preparation

The synthesis begins with the conversion of thiophene-2-carbonitrile to its corresponding amidoxime. This step involves refluxing the nitrile with hydroxylamine hydrochloride in ethanol under basic conditions, typically using triethylamine to neutralize hydrochloric acid byproducts. The reaction proceeds via nucleophilic addition, yielding thiophen-2-ylamidoxime as a white crystalline solid. Key parameters include:

Acylation with Chloroacetyl Chloride

The amidoxime reacts with chloroacetyl chloride in anhydrous dichloromethane or tetrahydrofuran. Triethylamine is added to scavenge HCl, facilitating the formation of the O-acylamidoxime intermediate. Optimal conditions include:

Cyclodehydration

The O-acylamidoxime undergoes cyclization under thermal or catalytic conditions. Heating the intermediate at 100–110°C in toluene with a catalytic amount of tetrabutylammonium fluoride (TBAF) promotes intramolecular dehydration, forming the 1,2,4-oxadiazole ring. Alternatively, microwave-assisted synthesis at 120°C for 20 minutes enhances reaction efficiency (yield: 80–85%).

Key Analytical Data

One-Pot Synthesis from Nitriles and Carboxylic Acids

In Situ Amidoxime Formation

This method integrates amidoxime generation and acylation into a single pot. Thiophene-2-carbonitrile reacts with hydroxylamine hydrochloride in ethanol containing triethylamine, forming the amidoxime intermediate without isolation. Critical parameters include:

- Reaction time : 6 hours at 70°C.

- Solvent volume : Minimal ethanol to ensure concentrated conditions.

Coupling with Chloroacetic Acid

The in situ amidoxime is treated with chloroacetic acid activated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt). This step forms the O-acylamidoxime, with DMF as the solvent to enhance reagent solubility.

Cyclodehydration Conditions

Cyclization is achieved by heating the reaction mixture at 100°C for 3 hours in the presence of triethylamine. The one-pot approach eliminates intermediate purification, reducing solvent waste and improving throughput.

Key Data

- Overall yield : 65–70%.

- Purity : >95% (HPLC, C18 column, acetonitrile/water gradient).

Optimization of Reaction Parameters

Base and Catalyst Selection

Analytical Characterization

Spectroscopic Confirmation

Comparative Evaluation of Synthetic Routes

| Parameter | Traditional Method | One-Pot Method |

|---|---|---|

| Steps | 3 (isolation at each stage) | 1 (no intermediate isolation) |

| Yield | 70–85% | 65–70% |

| Reaction Time | 12–16 hours | 9–10 hours |

| Scalability | Moderate (batch reactors) | High (continuous flow) |

| Purification | Column chromatography | Simple extraction |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is CHClNOS, with a molecular weight of approximately 200.65 g/mol. The compound features a chloromethyl group and a thiophene moiety which contribute to its reactivity and potential applications in medicinal chemistry.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. In particular, compounds similar to this compound have been studied for their efficacy against various bacterial strains. A study demonstrated that oxadiazole derivatives showed promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria due to their ability to interfere with bacterial cell wall synthesis .

Anticancer Properties

Oxadiazoles have also been investigated for their potential as anticancer agents. The structure of this compound allows for modifications that can enhance its activity against cancer cells. A notable case study revealed that certain oxadiazole derivatives exhibited cytotoxic effects on human cancer cell lines by inducing apoptosis through the mitochondrial pathway .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its incorporation into polymer matrices has been shown to improve charge transport properties in organic light-emitting diodes (OLEDs). Studies indicate that the compound can enhance the efficiency and stability of OLED devices when used as an electron transport layer.

Synthesis and Modifications

The synthesis of this compound typically involves cyclization reactions from hydrazone precursors. The chloromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups that can tailor its properties for specific applications .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole depends on its specific application:

Antimicrobial Activity: The compound may exert its effects by interacting with bacterial cell membranes or enzymes, disrupting essential cellular processes.

Anticancer Activity: It may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis through specific molecular pathways.

Electronic Applications: In materials science, the compound’s electronic properties are utilized in devices where it can facilitate charge transport or light emission.

Vergleich Mit ähnlichen Verbindungen

3-(Chloromethyl)-5-(phenyl)-1,2,4-oxadiazole: Similar structure but with a phenyl ring instead of a thiophene ring.

3-(Chloromethyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole: Similar structure but with a pyridine ring instead of a thiophene ring.

3-(Chloromethyl)-5-(furan-2-yl)-1,2,4-oxadiazole: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness: The presence of the thiophene ring in 3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole imparts unique electronic properties, making it particularly valuable in applications requiring high electron mobility and stability. This distinguishes it from similar compounds with different aromatic rings, which may not exhibit the same level of performance in electronic applications.

Biologische Aktivität

3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug discovery and development. The unique structure of oxadiazoles allows for various interactions with biological targets, leading to significant pharmacological effects.

The molecular formula of this compound is with a molecular weight of approximately 214.67 g/mol. Its structural characteristics include a chloromethyl group and a thiophene moiety, which contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇ClN₂OS |

| Molecular Weight | 214.67 g/mol |

| CAS Number | 1249554-79-7 |

| IUPAC Name | 5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole |

Antimicrobial Activity

Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound possess activity against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. For instance, derivatives have been reported to inhibit the growth of M. tuberculosis with minimum inhibitory concentrations (MICs) in the low micromolar range .

Case Study: Antimycobacterial Activity

A study evaluated the efficacy of several oxadiazole derivatives against M. tuberculosis, revealing that modifications in the thiophene ring significantly influenced biological activity. The compound exhibited promising results against both wild-type and monoresistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, compounds within this class have shown cytotoxic effects comparable to established chemotherapeutic agents.

Table: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 15.63 | |

| Doxorubicin | MCF-7 (Breast) | 10.38 | |

| Compound X | A549 (Lung) | 0.12 |

In a comparative study, the compound demonstrated an IC₅₀ value of 15.63 µM against the MCF-7 breast cancer cell line, indicating significant cytotoxicity and potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects is likely multifaceted. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity or modulating receptor functions. Moreover, the presence of the thiophene ring may facilitate interactions through π-stacking or hydrogen bonding with biological macromolecules .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological efficacy of oxadiazole derivatives. Variations in substituents on the thiophene ring or alterations in the oxadiazole core can significantly affect pharmacological profiles.

Key Findings:

Q & A

Basic: What are the common synthetic routes for preparing 3-(chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole?

Answer:

The compound is typically synthesized via cyclization of amidoxime intermediates with activated acyl derivatives. Key steps include:

- Reacting thiophene-2-carboximidamide derivatives with chloromethyl-containing acyl chlorides under basic conditions (e.g., NaH or Cs₂CO₃) .

- Purification via silica gel column chromatography using gradients like heptane:ethyl acetate or cyclohexane:isopropyl acetate .

- Characterization by NMR, NMR, and IR spectroscopy to confirm regioselectivity and functional group integrity .

Basic: Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

Answer:

- NMR : Identifies proton environments (e.g., chloromethyl protons at δ ~4.5–5.0 ppm and thiophene protons at δ ~7.0–7.5 ppm) .

- Mass spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns, particularly for chloromethyl and thiophenyl groups .

- IR spectroscopy : Detects C-Cl stretching (~550–650 cm) and oxadiazole ring vibrations (~950–1250 cm) .

Advanced: How do structural modifications at the 3- and 5-positions of the oxadiazole core influence biological activity?

Answer:

- 3-Position : Replacement of phenyl with pyridyl groups (e.g., 5-chloropyridin-2-yl) enhances apoptosis-inducing activity in cancer cell lines by improving target (TIP47) binding affinity .

- 5-Position : Substituted five-membered heterocycles (e.g., 3-chlorothiophen-2-yl) are critical for maintaining cytotoxicity, likely due to enhanced lipophilicity and metabolic stability .

- Chloromethyl group : Acts as a reactive handle for prodrug strategies or covalent target engagement .

Advanced: Why does this compound exhibit selective cytotoxicity in certain cancer cell lines (e.g., T47D breast cancer) but not others?

Answer:

- Target expression : The apoptosis-inducing activity correlates with TIP47 (IGF II receptor binding protein) expression levels, which vary across cell lines .

- Metabolic activation : Differences in cytochrome P450 activity or glutathione levels may deactivate the compound in resistant lines .

- Cell cycle effects : In T47D cells, the compound induces G-phase arrest followed by caspase-dependent apoptosis, a mechanism absent in non-responsive lines .

Advanced: What methodologies are used to identify molecular targets of this oxadiazole derivative?

Answer:

- Photoaffinity labeling : A photoactivatable probe (e.g., a diazirine-modified analog) covalently binds to the target protein (TIP47), enabling isolation and identification via SDS-PAGE and mass spectrometry .

- Competitive binding assays : Co-treatment with known TIP47 inhibitors (e.g., IGF II analogs) reduces cytotoxic effects, confirming target specificity .

Advanced: How can computational modeling guide the optimization of this compound for receptor binding?

Answer:

- Docking studies : Predict interactions with targets like FXR or PXR by analyzing binding poses of this compound in receptor active sites .

- Ligand efficiency metrics : Parameters like LELP (Ligand Efficiency Dependent Lipophilicity) balance potency and physicochemical properties to prioritize derivatives .

- QSAR models : Correlate substituent electronic effects (e.g., Hammett σ values) with biological activity to design analogs with improved IC values .

Basic: What in vitro assays are recommended for initial biological screening of derivatives?

Answer:

- Caspase activation assays : Measure apoptosis induction via fluorogenic substrates (e.g., Ac-DEVD-AMC) in cell lysates .

- Cell viability assays : Use MTT or resazurin to assess cytotoxicity across cancer cell panels (e.g., NCI-60) .

- Flow cytometry : Quantify cell cycle arrest (e.g., propidium iodide staining) and apoptotic populations (Annexin V/PI) .

Advanced: How do in vivo efficacy studies in tumor models inform translational potential?

Answer:

- MX-1 xenograft models : Compound 4l (a derivative) showed tumor growth inhibition via daily oral dosing (50 mg/kg), validated by histopathology and biomarker analysis (e.g., cleaved caspase-3 staining) .

- Pharmacokinetic profiling : Assess bioavailability, half-life, and metabolite formation to optimize dosing regimens .

Advanced: What strategies resolve contradictions in SAR data between analogous oxadiazoles?

Answer:

- Meta-analysis : Compare activity cliffs across published analogs (e.g., 3-pyridyl vs. 3-phenyl substitutions) to identify non-linear trends .

- Crystallography : Resolve binding mode ambiguities by solving co-crystal structures of derivatives with targets like MAO-B or FXR .

- Proteomics : Identify off-target interactions that may explain divergent cellular responses .

Basic: What are the stability considerations for this compound under experimental conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.